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molecular formula C8H8F3N B1314220 2-Methyl-6-(trifluoromethyl)aniline CAS No. 88301-98-8

2-Methyl-6-(trifluoromethyl)aniline

Cat. No. B1314220
M. Wt: 175.15 g/mol
InChI Key: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
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Patent
US07528129B2

Procedure details

Under a nitrogen atmosphere a solution of 11.0 mL (214 mmol) bromine in 100 mL chloroform was added dropwise to a solution of 35.8 g (204 mmol) 2-methyl-6-trifluoromethyl-phenylamine in 350 mL chloroform and after the end of the addition the reaction mixture was stirred for 3 h at RT. Saturated NaHCO3 solution was added with stirring, the mixture was stirred for a further 20 min at RT, the organic phase was separated off and dried over Na2SO4. After the desiccant and solvent had been eliminated the product was obtained as an oil, which was further reacted without purification.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:5]=1[NH2:14].C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[Br:1][C:8]1[CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:5]([NH2:14])=[C:4]([CH3:3])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
BrBr
Name
Quantity
35.8 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C(F)(F)F)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the end of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 20 min at RT
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was obtained as an oil, which
CUSTOM
Type
CUSTOM
Details
was further reacted without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(=C(C(=C1)C(F)(F)F)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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